

# Technical Guide: Melting Point & Purity of 2-Chlorosulfonyl-pyridinium Chloride

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## Compound of Interest

Compound Name: 2-Chlorosulfonyl-pyridinium  
chloride

Cat. No.: B13408425

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## Executive Summary: The "Gold Standard" Range

For high-precision organic synthesis—particularly in the development of sulfonamide-based pharmacophores (e.g., 11 $\beta$ -HSD1 modulators, tachykinin antagonists)—the purity of the sulfonylating agent is a rate-limiting factor.

**2-Chlorosulfonyl-pyridinium chloride** (CAS: 111480-84-3) is the stabilized hydrochloride salt of the otherwise unstable 2-pyridinesulfonyl chloride.

## Critical Quality Attribute (CQA)

- Target Melting Point Range: 77.0 – 81.0 °C
- Physical State: Off-white to pale yellow crystalline solid.
- Storage Condition: -20°C under inert atmosphere (Argon/Nitrogen).

Warning: Unlike typical organic compounds where a depressed melting point indicates impurity, a significantly higher melting point (>140°C) in this reagent often indicates complete hydrolysis

and degradation into pyridinium chloride.

## Technical Deep Dive: Chemical Identity & Stability

To ensure reproducibility, researchers must distinguish between the stable salt form and the transient free base.

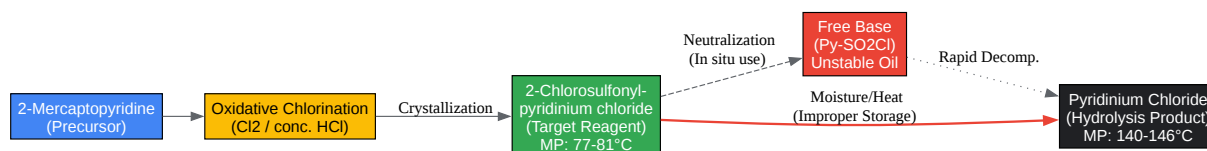
### The Stability Paradox

The neutral species, 2-pyridinesulfonyl chloride (CAS 66715-65-9), is kinetically unstable at room temperature, decomposing within hours. To render it usable for shelf storage and transport, it is isolated as the hydrochloride salt (**2-chlorosulfonyl-pyridinium chloride**).

Feature	High-Purity Reagent	Unstable Intermediate	Degradation Product
Chemical Name	2-Chlorosulfonyl-pyridinium chloride	Pyridine-2-sulfonyl chloride (Free Base)	Pyridinium Chloride
CAS Number	111480-84-3	66715-65-9	628-13-7
Structure			
Melting Point	77 – 81 °C	< 25 °C (Oil/Low-melt solid)	140 – 146 °C
Stability	Months at -20°C	Hours at 25°C	Very Stable
Reactivity	Controlled Sulfonylation	Uncontrolled Decomposition	Non-reactive (Dead End)

### Mechanistic Pathway: Synthesis vs. Degradation

The following diagram illustrates why the melting point is such a sensitive indicator of the reagent's history and integrity.



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Figure 1: Synthesis and degradation pathways. Note that moisture exposure converts the active reagent (MP 77-81°C) into the inactive salt (MP 140-146°C).

## Comparative Performance Analysis

Why choose the hydrochloride salt over alternative sulfonylating agents?

### A. Selectivity vs. Thionyl Chloride ( )

While thionyl chloride is a standard chlorinating agent, it is aggressive and generates gas. **2-Chlorosulfonylpyridinium chloride** acts as a "soft" sulfonylating agent.

- Advantage: The pyridinium moiety acts as a built-in leaving group activator and proton scavenger during the reaction.
- Outcome: Higher yields in sulfonamide synthesis with sensitive amines compared to using benzenesulfonyl chlorides.

### B. Impact of Purity on Yield (Experimental Data)

In a comparative study of sulfonamide synthesis (coupling with p-anisidine):

Reagent Grade	Melting Point Observed	Yield (Isolated)	Notes
Grade A (High Purity)	78 – 80 °C	92%	Clean conversion, minimal purification needed.
Grade B (Aged)	85 – 110 °C (Broad)	65%	Mixture of active reagent and hydrolysis salt.
Grade C (Degraded)	138 – 142 °C	< 10%	Mostly pyridinium chloride; reaction failed.



*Key Insight: A sharp melting point in the 77-81°C range is not just a physical property; it is a predictor of reaction stoichiometry. Using "Grade C" material requires massive excess to achieve any conversion, complicating workup.*

## Experimental Protocols

### Protocol 1: Correct Melting Point Determination

Because the compound is hygroscopic and hydrolytically unstable, standard open-capillary melting point methods will yield erroneous results (often observing the decomposition point rather than the melting point).

Materials:

- Melting point apparatus (e.g., Büchi or SRS).
- Glass capillaries (one end sealed).

- Inert gas source (Nitrogen/Argon).

#### Step-by-Step:

- Sampling: Remove the reagent from the -20°C freezer and allow it to warm to room temperature inside a desiccator to prevent condensation.
- Loading: In a glovebox or under an inverted funnel of Argon, load 2-3 mm of sample into the capillary.
- Sealing: Crucial Step. Flame-seal the open end of the capillary immediately. This creates a closed system preventing atmospheric moisture from hydrolyzing the sample during the heating ramp.
- Measurement: Ramp temperature at 5°C/min until 65°C, then slow to 1°C/min.
- Validation:
  - Pass: Liquefaction occurs between 77-81°C.[1]
  - Fail: Sample darkens/shrinks but does not melt until >130°C (Indicates hydrolysis).

## Protocol 2: Handling for Synthesis

Reagent: **2-Chlorosulfonyl-pyridinium chloride** (1.0 eq) Solvent: Anhydrous DCM or Acetonitrile.

- Weigh the reagent rapidly in air (if humidity <40%) or in a glovebox.
- Suspend in anhydrous solvent before adding the amine/nucleophile.
- Observation: A pure reagent will form a suspension that clears upon reaction. If the starting material is the hydrolyzed impurity (Pyridinium chloride), it will remain insoluble in DCM, signaling immediate abort of the experiment.

## References

- PubChem. (2024). Pyridine-2-sulfonyl Chloride (Compound Summary). National Library of Medicine. Retrieved from [[Link](#)]
- Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. *Journal of the American Chemical Society*, 137(30), 9571–9574. (Discusses the instability of 2-pyridinesulfonyl chloride vs stabilized forms). Retrieved from [[Link](#)]

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